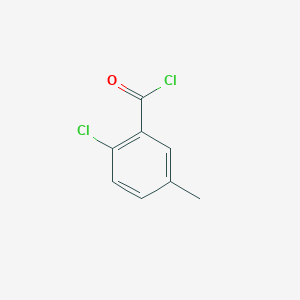

2-Chloro-5-methylbenzoyl chloride

描述

2-Chloro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylbenzoyl chloride can be synthesized through the reaction of 2-chloro-5-methylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride or oxalyl chloride as chlorinating agents, which can provide higher yields and better control over reaction conditions.

化学反应分析

Types of Reactions

2-Chloro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-5-methylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-chloro-5-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, often in the presence of a base such as pyridine.

Water: Hydrolyzes the compound to the corresponding acid.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

2-Chloro-5-methylbenzoic acid: Formed from hydrolysis.

科学研究应用

Synthesis and Intermediate Use

2-Chloro-5-methylbenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Key Reactions Involving this compound:

-

Acylation Reactions:

- It can be used to acylate amines, alcohols, and other nucleophiles, leading to the formation of amides and esters.

- Example: Reaction with aniline to yield 2-chloro-5-methylbenzamide.

- Synthesis of Herbicides:

Applications in Pharmaceuticals

The compound has been explored for its potential in pharmaceutical applications, particularly as a building block for drug synthesis. Several studies have indicated its role in developing compounds with antimicrobial and anti-inflammatory properties.

Case Study: Synthesis of Antimicrobial Agents

A notable study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The results showed that derivatives formed from this compound exhibited significant antibacterial activity against various strains, indicating its potential in drug development .

Agrochemical Applications

In agriculture, this compound is primarily used in the synthesis of herbicides. Its derivatives have been shown to effectively control weeds while being safe for crops.

Herbicide Development Example:

The synthesis of 4-(5-chloromethyl-2-pyridyloxy)phenoxy compounds from this compound has been documented as a pathway to developing effective herbicides like fluazifop-butyl, which is used for controlling grass weeds in broadleaf crops .

Data Table: Comparison of Applications

| Application Area | Compound Derived | Activity/Use |

|---|---|---|

| Pharmaceuticals | 2-Chloro-5-methylbenzamide | Antimicrobial properties |

| Agrochemicals | Fluazifop-butyl | Grass herbicide |

| Organic Synthesis | Various amides and esters | Building blocks for complex molecules |

作用机制

The mechanism of action of 2-chloro-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can modify proteins and enzymes by acylating amino acid residues, which can alter their activity and interactions.

相似化合物的比较

Similar Compounds

Benzoyl Chloride: The parent compound, lacking the chlorine and methyl substituents.

2-Chlorobenzoyl Chloride: Similar structure but without the methyl group.

5-Methylbenzoyl Chloride: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-5-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This dual substitution can influence its reactivity and the properties of the products formed from its reactions. The chlorine atom can provide additional sites for further functionalization, while the methyl group can affect the compound’s steric and electronic properties.

生物活性

Overview

2-Chloro-5-methylbenzoyl chloride (CAS No. 21900-50-5) is an organic compound with significant applications in organic synthesis and pharmaceuticals. Its structure comprises a benzene ring substituted with a chlorine atom and a methyl group, along with a carbonyl group, which contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C8H6ClO

- Molecular Weight : 189.04 g/mol

- IUPAC Name : this compound

- Structure : Chemical Structure

The biological activity of this compound primarily involves its role as an electrophilic acylating agent. It can react with various nucleophiles, including amino acids and proteins, leading to enzyme inhibition or alteration in cellular processes.

Target Enzymes

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleotide synthesis and cell proliferation.

- Thioredoxin Reductase (TrxR) : Inhibition of TrxR disrupts redox balance within cells, promoting oxidative stress and apoptosis in cancer cells.

In Vitro Studies

A summary of relevant studies demonstrating the biological activity of this compound is presented below:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 0.28 | Inhibition of DHFR |

| Study 2 | HCT116 (colon cancer) | <100 | Induction of apoptosis |

| Study 3 | SW620 (colon cancer) | 96.02 | Inhibition of Rad6 enzyme |

These studies indicate that the compound exhibits potent inhibitory effects on DHFR and induces apoptosis in various cancer cell lines.

Case Studies

- Anticancer Activity : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant cell growth inhibition at low concentrations, attributed to the inhibition of DHFR activity. This suggests potential applications in breast cancer therapy.

- Oxidative Stress Induction : Research has shown that the compound increases reactive oxygen species (ROS) levels in HCT116 cells, leading to apoptosis. The mechanism involves disruption of the thioredoxin system, highlighting its potential as an anticancer agent through oxidative stress pathways.

属性

IUPAC Name |

2-chloro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBPCOCGEZHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567751 | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-50-5 | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。